Piribedil D8

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ET-495 D8 beinhaltet die Einarbeitung von Deuteriumatomen in das Piribedil-Molekül. Dieser Prozess erfordert typischerweise die Verwendung deuterierter Reagenzien und Lösungsmittel. Die Reaktionsbedingungen müssen sorgfältig kontrolliert werden, um die selektive Einarbeitung von Deuteriumatomen an bestimmten Positionen innerhalb des Moleküls zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ET-495 D8 folgt ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von Spezialausrüstung zur Handhabung deuterierter Reagenzien und zur Aufrechterhaltung der erforderlichen Reaktionsbedingungen. Das Endprodukt wird mit Techniken wie der Chromatographie gereinigt, um eine hohe Reinheit und Qualität zu gewährleisten .

Analyse Chemischer Reaktionen

Types of Chemical Reactions

Piribedil D8, like other organic compounds, can undergo several types of chemical reactions:

-

Oxidation: Involves the addition of oxygen or removal of hydrogen from the molecule.

-

Reduction: Involves the addition of hydrogen or removal of oxygen from the molecule.

-

Substitution: Involves replacing one atom or a group of atoms in the molecule with another.

Common Reagents and Conditions

Several reagents can be used to perform chemical reactions on this compound:

-

Oxidizing agents: Potassium permanganate (KMnO4) is a common oxidizing agent.

-

Reducing agents: Sodium borohydride (NaBH4) is a common reducing agent.

-

Nucleophiles: Various nucleophiles can be used for substitution reactions.

The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve the desired transformations.

Metabolic Pathways

This compound undergoes extensive first-pass metabolism in the liver, primarily through demethylation, p-hydroxylation, and N-oxidation.

N-Alkylation and N-Methylation

Amines such as piribedil can undergo N-alkylation and N-methylation with alcohols in the presence of a catalyst . A catalytic mechanism involving the formation of Ir-hydride species has been observed in such reactions .

Impact of Functional Groups on Reactivity

The reactivity of molecules similar to this compound is influenced by their functional groups. For instance, the presence of nitro, diether, and amide groups can significantly affect the molecule's interactions :

-

Nitro groups can interact with proteins via π–hole interactions.

-

Amide bonds can function as hydrogen-bond acceptors and donors, facilitating hydrogen-bonding interactions with biomolecules.

-

The methylenedioxyphenyl pharmacophore can enhance bioactivity, with the diether functional group donating electrons to interact with protein residues .

Oxidation of Aldehydes

The oxidation of aldehydes is a crucial step in synthesizing molecules with similar structures to this compound. Different oxidizing agents, reagents, and solvents can be used to optimize this process. For example, using KMnO4 and Na2HPO4 in methanol can yield good results .

| s. no. | oxidizing agent | reagent | solvent | reaction condition | yield (%) |

|---|---|---|---|---|---|

| 1 | MnO2 | NaHSO3 | ethanol | 12 h, 32 °C | 60 |

| 2 | KMnO4 | NaHSO3 | methanol | 30 min, 32 °C | 55 |

| 3 | KMnO4 | Na2HPO4 | methanol | 6 h, 32 °C | 75 |

| 4 | KMnO4 | Na2HPO4, NH4Cl | methanol | 4 h, 32 °C | 81 |

Acid Amine Coupling

Acid-amine coupling is another essential reaction in synthesizing this compound-like molecules. The choice of base, reagents, and solvent affects the yield . For Example:

| s. no | base | reagents | solvent | reaction condition | yield (%) |

|---|---|---|---|---|---|

| 1 | TEA | EDCI·HCl | DCM | 32 °C, 12 h | 65 |

| 2 | DMAP | DCC | DMF | 32 °C, 12 h | 77 |

| 3 | DMAP | EDCI·HCl | CHCl3 | 32 °C, 12 h, N2 | 76 |

| 4 | DMAP | EDCI·HCl | DCM | 32 °C, 12 h, N2 | 85 |

| 5 | TEA | DCC | Benzene | 32 °C, 12 h, N2 | 69 |

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Parkinson's Disease Treatment

- Efficacy : Piribedil has shown significant efficacy in improving motor symptoms in Parkinson's disease patients. Randomized controlled trials indicate that doses ranging from 150 to 300 mg per day can lead to substantial improvements compared to placebo .

- Combination Therapy : Studies suggest that piribedil can be effectively combined with levodopa, reducing the need for increased doses of levodopa and enhancing overall treatment outcomes .

- Cognitive Function Improvement

- Management of Non-Motor Symptoms

Case Study 1: Pisa Syndrome Induction

A patient with probable dementia with Lewy bodies developed reversible Pisa syndrome after initiating treatment with piribedil. The symptoms resolved completely upon cessation of the drug, highlighting the need for careful monitoring of side effects in susceptible populations .

Case Study 2: Long-term Efficacy

In a one-year randomized trial comparing piribedil with bromocriptine, both treatments resulted in similar improvements in motor function as measured by the Unified Parkinson's Disease Rating Scale (UPDRS). However, patients on piribedil required less adjustment in their levodopa dosage, suggesting a favorable long-term efficacy profile .

Pharmacokinetic Studies

Recent advancements have led to the development of sensitive analytical methods for measuring piribedil levels in human plasma using LC-MS/MS techniques. These methods provide crucial insights into the pharmacokinetics of piribedil and its metabolites, facilitating better understanding and optimization of dosing regimens .

| Study | Method | Findings |

|---|---|---|

| Sarati et al. (1992) | HPLC | Detected piribedil and metabolites in plasma and brain tissue. |

| Venkateshwarlu & Patel (2022) | LC-MS/MS | Established a rapid method for quantifying piribedil in human plasma with high accuracy and precision. |

Wirkmechanismus

ET-495 D8 exerts its effects by acting as a dopamine receptor agonist. It binds to dopamine receptors in the brain, mimicking the action of dopamine and thereby alleviating symptoms of Parkinson’s disease. The compound is converted into an active catechol metabolite, which is responsible for its central effects. The activation of dopamine receptors helps to regulate motor function and reduce symptoms such as tremors and rigidity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Piribedil: Die nicht-deuterierte Version von ET-495 D8, die als Antiparkinsonmittel verwendet wird.

Levodopa: Ein weiterer Dopaminvorläufer, der zur Behandlung der Parkinson-Krankheit eingesetzt wird.

Ropinirol: Ein Dopaminagonist, der zur Behandlung der Parkinson-Krankheit und des Restless-Legs-Syndroms eingesetzt wird .

Einzigartigkeit

ET-495 D8 ist aufgrund seiner Deuteriummarkierung einzigartig, die eine erhöhte Stabilität bietet und detaillierte Stoffwechselstudien ermöglicht. Diese Markierung hilft auch dabei, das Schicksal der Verbindung in biologischen Systemen zu verfolgen, was sie zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Biologische Aktivität

Piribedil D8 is a deuterated form of piribedil, a non-ergot dopamine agonist primarily used in the treatment of Parkinson's disease. The deuteration enhances its pharmacokinetic properties, making it a subject of interest in various research studies. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications.

Piribedil acts primarily as a selective agonist for dopamine D2 and D3 receptors while exhibiting alpha-2 antagonist properties. This dual action is significant in modulating dopaminergic pathways, which are critical in managing Parkinson's disease symptoms. The compound enhances dopaminergic transmission in the brain, thereby improving motor function and reducing symptoms such as tremors and rigidity .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized using advanced analytical techniques. A study developed a sensitive LC-MS/MS method for quantifying Piribedil and its deuterated counterpart in human plasma. Key pharmacokinetic parameters were assessed, including:

| Parameter | Value |

|---|---|

| Cmax (ng/ml) | 350.91 ± 199.49 |

| Tmax (h) | 10.87 ± 10.95 |

| AUC0-t (pg·h/ml) | 4618.12 ± 3299.34 |

| AUC0-∞ (pg·h/ml) | 4080 ± 3028.12 |

| Kel (h⁻¹) | 0.055 ± 0.026 |

These findings indicate that this compound has a favorable absorption profile and sustained plasma levels, which are crucial for maintaining therapeutic effects .

Efficacy in Clinical Studies

A randomized double-blind trial compared the efficacy of Piribedil (150 mg) with bromocriptine (25 mg) in patients with early-stage Parkinson's disease. The results showed that both treatments led to significant improvements in motor functions as measured by the Unified Parkinson's Disease Rating Scale (UPDRS III). Notably, the response rate for patients receiving Piribedil was 58.4%, compared to 55.3% for those on bromocriptine, indicating comparable efficacy .

Case Studies

Recent case studies have highlighted some adverse effects associated with Piribedil administration, particularly impulse control disorders (ICDs). In one report involving five patients, behaviors such as pathological gambling and hypersexuality were documented following treatment with Piribedil. This suggests that while effective for motor symptoms, clinicians should monitor for potential behavioral side effects when prescribing this medication .

Comparative Studies

Research comparing Piribedil with other dopamine agonists has shown that it may require lower doses of levodopa to achieve similar therapeutic effects, which could reduce the risk of levodopa-induced dyskinesias over time . This aspect makes Piribedil an attractive option for long-term management of Parkinson's disease.

Summary of Findings

- Dopamine Receptor Agonism : Selective D2/D3 receptor activation contributes to its efficacy in treating Parkinson's disease.

- Pharmacokinetics : Enhanced absorption and sustained plasma levels support effective dosing regimens.

- Clinical Efficacy : Comparable to bromocriptine with a favorable safety profile but potential for behavioral side effects.

Eigenschaften

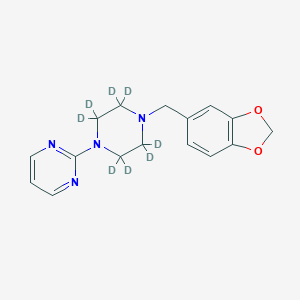

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-2,2,3,3,5,5,6,6-octadeuterio-4-pyrimidin-2-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2/i6D2,7D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDPVLVUJFGPGQ-COMRDEPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CC2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])C4=NC=CC=N4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.